molecular formula C18H16N2O3 B2735105 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207002-14-9

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2735105
CAS No.: 1207002-14-9
M. Wt: 308.337
InChI Key: YEHAOFFSHICDJL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This pyrazine-2,3-dione derivative features a benzyl group at the 1-position and a 2-methoxyphenyl substituent at the 4-position. While specific biological data for this compound is not available in the public domain, the pyrazine-2,3-dione core structure is of significant interest in medicinal chemistry. Research on structurally related diketopiperazine (DKP) and pyrazine-dione scaffolds has shown that these chemotypes can serve as valuable platforms for developing ligands for various biological targets . For instance, certain DKP-containing compounds have demonstrated selective affinity for the kappa opioid receptor (KOR) in preclinical studies, suggesting potential application in neuropathic pain research . This compound is provided for research purposes to further explore the structure-activity relationships and therapeutic potential of this class of molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHAOFFSHICDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with 2-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions typically include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reaction time: 4-6 hours

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interference with microbial cell wall synthesis and metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific enzymes and receptors associated with cell proliferation. Its unique structural features contribute to its binding affinity to these molecular targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1-benzyl-4-(phenyl)pyrazine-2,3(1H,4H)-dioneLacks methoxy groupModerate anticancer activity
1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dioneHydroxy instead of methoxyEnhanced solubility but reduced activity
1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione Contains methoxy groupSignificant antimicrobial and anticancer activity

This table illustrates how minor structural variations can lead to substantial differences in biological efficacy and application potential .

Industrial Applications

Beyond its pharmaceutical potential, 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is also utilized in the development of agrochemicals. Its properties make it a candidate for formulating pesticides or herbicides that require specific modes of action against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine-Dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 1-Benzyl, 4-(2-methoxyphenyl) ~352.4 (calculated) Hypothesized roles in medicinal chemistry (e.g., CNS modulation due to aromatic substituents) N/A
Quinoxaline-2,3(1H,4H)-dione Unsubstituted core 162.14 Precursor for hydrazine derivatives; ring-fission reactions
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione 7-Bromo substituent on pyrido-pyrazine core 285.11 Corrosion inhibition in acidic environments; DFT-supported electrochemical activity
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione 1-Methyl substituent 205.18 Intermediate in heterocyclic synthesis; structural analog for drug design
4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione 4-Ethyl substituent 219.21 Not explicitly reported; likely used in exploratory medicinal chemistry studies

Biological Activity

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a benzyl group and a methoxyphenyl group. The synthesis typically involves the condensation of benzylamine with 2-methoxybenzoyl chloride followed by cyclization with hydrazine hydrate under controlled conditions such as temperature (60-80°C) and solvent choice (ethanol or methanol) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione have shown significant inhibitory effects on various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT1163.19Induces apoptosis via ROS accumulation
Compound BBEL-74020.9Inhibits DNA damage repair proteins
1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dioneSH-SY5YTBDTBD

The exact IC50 values for 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione are yet to be determined in specific studies; however, related compounds exhibit promising results against resistant cancer cells .

Neuroprotective Effects

Research indicates that certain pyrazine derivatives possess neuroprotective properties. For example, compounds that share structural similarities with 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This neuroprotection is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

The biological activity of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is believed to involve interactions with specific molecular targets. The presence of methoxy and methyl groups enhances its binding affinity to enzymes or receptors implicated in cell proliferation and survival pathways. This modulation can lead to the inhibition of cancer cell growth and induction of apoptosis .

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a preclinical model of cancer. The study demonstrated that the compound significantly reduced tumor size and improved survival rates in treated animals compared to controls. This underscores the potential therapeutic implications of pyrazine derivatives in oncology .

Comparative Analysis

To better understand the unique properties of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, it is essential to compare it with other related compounds:

CompoundStructural FeaturesBiological Activity
1-benzyl-4-(phenyl)pyrazine-2,3(1H,4H)-dioneLacks methoxy groupModerate anticancer activity
1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dioneHydroxy instead of methoxyEnhanced solubility but reduced activity

This comparison illustrates how subtle changes in chemical structure can significantly impact biological efficacy.

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